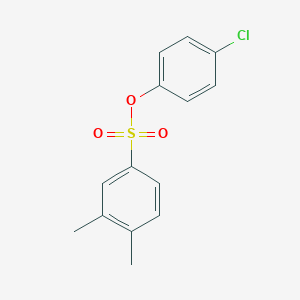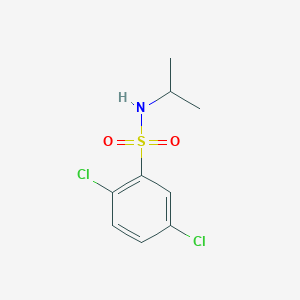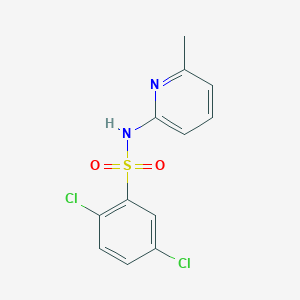
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is an organic compound that belongs to the class of amino acids. HABA is a yellow crystalline powder with a molecular weight of 221.21 g/mol. It is widely used in the field of biochemistry and molecular biology as a chromogenic reagent for the detection and quantification of proteins.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid involves the formation of a stable complex with proteins through the interaction of the hydroxyl group of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid with the amino groups of the protein. The resulting complex absorbs light at a specific wavelength, which is proportional to the amount of protein present in the sample.
Biochemical and Physiological Effects
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has several advantages over other chromogenic reagents. It is highly sensitive, specific, and stable, and can be used to detect a wide range of proteins. However, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has some limitations, including interference from other substances in the sample, variability in the reaction conditions, and the need for a spectrophotometer to measure the absorbance.
Orientations Futures
In the future, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid could be used in the development of new protein assays that are more sensitive, specific, and reliable. It could also be used in the study of protein-protein interactions and the identification of new drug targets. Additionally, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid could be used in the development of new diagnostic tools for the early detection of diseases.
Méthodes De Synthèse
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of 4-nitrophenol with acetoacetic acid in the presence of a base. The resulting compound is then reduced to 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid using a reducing agent such as sodium dithionite or zinc dust.
Applications De Recherche Scientifique
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid is used as a chromogenic reagent for the detection and quantification of proteins in various biological samples. It reacts with proteins to form a stable complex that absorbs light at a wavelength of 405 nm. This property of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has been extensively used in the development of various protein assays, including the Bradford assay, Lowry assay, and BCA assay.
Propriétés
Nom du produit |
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ |
Clé InChI |
AZQFAMKEDIARJR-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)O |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
Solubilité |
31.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)

![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)









